molecular formula C10H13N B101158 1-Phenylcyclobutylamine CAS No. 17380-77-7

1-Phenylcyclobutylamine

Cat. No.: B101158
CAS No.: 17380-77-7
M. Wt: 147.22 g/mol
InChI Key: OZJAIRCFCMQFIF-UHFFFAOYSA-N
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Description

1-Phenylcyclobutylamine: is an organic compound that belongs to the class of cyclobutylamines It is characterized by a cyclobutane ring substituted with a phenyl group and an amine group

Mechanism of Action

Target of Action

The primary target of 1-Phenylcyclobutylamine (PCBA) is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By targeting MAO, PCBA can influence the levels of these neurotransmitters in the brain.

Mode of Action

PCBA acts as both a substrate and a time-dependent irreversible inactivator of MAO . This means that while some molecules of PCBA are metabolized by MAO, others bind to the enzyme and deactivate it. The inactivation of MAO by PCBA results in the attachment to the flavin cofactor .

Biochemical Pathways

The action of PCBA on MAO affects the metabolic pathways of monoamines. When MAO is inactivated, it can no longer break down monoamines, leading to an increase in the levels of these neurotransmitters . This can have various downstream effects, depending on the specific neurotransmitter whose levels are increased.

Pharmacokinetics

The irreversible inactivation of MAO by PCBA suggests that the compound may have a prolonged effect .

Result of Action

The inactivation of MAO by PCBA leads to increased levels of monoamines. This can result in various molecular and cellular effects, depending on the specific neurotransmitter whose levels are increased. For example, increased levels of dopamine can enhance mood and motivation, while increased levels of norepinephrine can increase alertness and attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylcyclobutylamine can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenylcyclobutanecarboxylic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve the same reduction process, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenylcyclobutylamine undergoes various chemical reactions, including:

Oxidation

    Reaction with Monoamine Oxidase (MAO): this compound acts as a substrate and a time-dependent irreversible inactivator of monoamine oxidase.

Reduction

Substitution

    Nucleophilic Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Scientific Research Applications

1-Phenylcyclobutylamine has several scientific research applications:

Comparison with Similar Compounds

1-Phenylcyclobutylamine can be compared with other cyclobutylamines and monoamine oxidase inhibitors:

    1-Phenylcyclohexylamine: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.

    2-Phenylcyclobutylamine: Another cyclobutylamine with the phenyl group in a different position, leading to different chemical and biological properties.

This compound is unique due to its specific interaction with monoamine oxidase and its potential as a time-dependent irreversible inactivator .

Properties

IUPAC Name

1-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJAIRCFCMQFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169670
Record name 1-Phenylcyclobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-77-7
Record name 1-Phenylcyclobutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylcyclobutanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Phenylcyclobutylamine interact with Monoamine Oxidase (MAO), and what are the downstream effects?

A1: this compound acts as both a substrate and a time-dependent irreversible inactivator of MAO. [] The interaction leads to the compound's attachment to the flavin cofactor of the enzyme. [] This process generates several metabolites, including 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid. [] These products provide crucial evidence for a radical mechanism in MAO-catalyzed amine oxidations. []

Q2: What evidence supports the involvement of radical intermediates in the interaction of this compound with MAO and cytochrome P-450?

A2: Several observations point towards a radical mechanism:

  • Ring Expansion: Both MAO [] and cytochrome P-450 [] oxidize this compound to form 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. This ring expansion is consistent with the formation of an aminium radical intermediate. []
  • Inactivation and Adduct Formation: this compound causes mechanism-based inactivation of both MAO [] and cytochrome P-450. [] This inactivation is attributed to the generation of radical species that covalently bind to the enzymes. [, ]
  • Nitrone Formation: Cytochrome P-450 catalyzes the formation of N-(1-phenyl)cyclobutyl phenyl nitrone from N-(1-phenylcyclobutyl)-benzylamine. [] This transformation strongly suggests a two-step oxidation process involving a radical intermediate. []

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